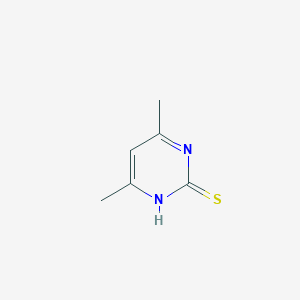

4,6-Dimethyl-2-mercaptopyrimidine

描述

Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered substantial attention in the scientific community. Their importance stems from their fundamental roles in biological processes and their wide-ranging applications in various industries.

At the core of life itself, pyrimidine structures are integral components of nucleic acids, DNA and RNA, in the form of cytosine, thymine, and uracil. juniperpublishers.comgsconlinepress.com These molecules are the building blocks of the genetic code, highlighting the essential nature of the pyrimidine scaffold in all living organisms. gsconlinepress.com Beyond their role in genetics, pyrimidine derivatives are also found in vitamins such as thiamine (B1217682) (Vitamin B1) and are involved in numerous metabolic pathways. gsconlinepress.comnih.gov The biological significance of pyrimidines makes them a key area of research for understanding and manipulating life processes. juniperpublishers.com

The structural motif of pyrimidine is a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents. nih.govnih.gov Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. nih.govorientjchem.orgorientjchem.org Marketed drugs containing the pyrimidine core are used to treat infections, cancer, and neurological disorders, among other conditions. nih.govnih.gov

In the realm of agriculture, pyrimidine derivatives are crucial for crop protection. They are utilized as active ingredients in fungicides and herbicides, helping to safeguard food production by controlling phytopathogenic fungi and unwanted vegetation. nih.govchemimpex.comgoogle.com The development of novel pyrimidine-based agrochemicals is an ongoing effort to improve crop yields and sustainability. nih.govfrontiersin.org

Overview of 4,6-Dimethyl-2-mercaptopyrimidine (DMP) as a Versatile Compound.chemimpex.com

This compound, also known by synonyms such as 4,6-Dimethylpyrimidine-2-thiol (B7761162), is a specific pyrimidine derivative that stands out for its utility in chemical synthesis. tcichemicals.comnih.govnih.gov It is recognized as a versatile intermediate for the creation of pharmaceuticals, agrochemicals, and other technical products. chemimpex.comalzchem.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 22325-27-5 chemimpex.com |

| Molecular Formula | C6H8N2S chemimpex.com |

| Molecular Weight | 140.2 g/mol chemimpex.com |

| IUPAC Name | 4,6-dimethyl-1H-pyrimidine-2-thione nih.gov |

The defining feature of DMP is its thiol (-SH) functional group attached to the pyrimidine ring. chemimpex.comchemimpex.com This group, also known as a mercapto group, imparts unique reactivity to the molecule. libretexts.org The sulfur atom in the thiol group is a potent nucleophile, readily participating in various chemical reactions to form new bonds. chemimpex.com This reactivity is a key reason for DMP's versatility as a building block in organic synthesis. chemimpex.com The sulfur-hydrogen bond in thiols is weaker than the oxygen-hydrogen bond in alcohols, making thiols more acidic and easier to deprotonate, which further enhances their nucleophilicity. youtube.com

The nucleophilic nature of the thiol group in DMP allows it to be a crucial component in the synthesis of more complex molecules. chemimpex.com It serves as a key intermediate in the production of a range of products, from life-saving drugs to advanced materials. chemimpex.comalzchem.com For instance, it has been investigated for its role in the development of antiviral and antifungal agents. chemimpex.com Furthermore, DMP has found applications in materials science, where it can be incorporated into polymer formulations to enhance thermal stability. chemimpex.com Its ability to act as a leveler in copper electroplating for microvia filling in printed circuit boards demonstrates its utility in the electronics industry. rsc.orgrsc.org Researchers have also explored its use as a ligand in the synthesis of metal complexes that can catalyze important organic transformations. google.com

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Light orange to yellow to green crystalline powder chemimpex.com |

| Melting Point | 219 °C chemimpex.com |

| Purity | ≥ 98% chemimpex.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFAYWADRVMWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176867 | |

| Record name | 4,6-Dimethyl-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22325-27-5 | |

| Record name | 4,6-Dimethyl-2-mercaptopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22325-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-2-thiopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022325275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-2-mercaptopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethyl-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylpyrimidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIMETHYL-2-THIOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGT3ZQ6LZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Reactions of 4,6 Dimethyl 2 Mercaptopyrimidine

Established Synthetic Pathways for 4,6-Dimethyl-2-mercaptopyrimidine

The preparation of this compound has been well-documented, with the reaction between 1,3-dicarbonyl compounds and thiourea (B124793) derivatives being the most prominent method.

The most common and established method for synthesizing this compound involves the condensation reaction between a 1,3-dicarbonyl compound, specifically acetylacetone (B45752) (2,4-pentanedione), and thiourea. prepchem.comgoogle.com This reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, in an alcoholic solvent like ethanol (B145695). prepchem.comgoogle.com

The reaction proceeds by suspending thiourea and acetylacetone in ethanol, followed by the addition of concentrated hydrochloric acid. The mixture is then refluxed for a period, leading to the formation of this compound hydrochloride as a crystalline precipitate. prepchem.com An alternative procedure utilizes sulfuric acid as the catalyst, also yielding the corresponding salt. google.com The free base form, this compound, can be obtained by neutralizing the hydrochloride salt with a base, such as sodium hydroxide. orgsyn.org

A typical procedure involves reacting thiourea and acetylacetone in ethanol with hydrochloric acid, resulting in an 80% yield of this compound hydrochloride. prepchem.com

Table 1: Synthesis of this compound Hydrochloride

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Thiourea, Acetylacetone | Hydrochloric Acid | Ethanol | This compound hydrochloride | 80% | prepchem.com |

While the reaction with acetylacetone and thiourea is standard, other synthetic strategies exist. One notable alternative involves the use of different 1,3-dicarbonyl precursors. For instance, the synthesis of 2-mercaptopyrimidine (B73435), a related compound, can be achieved using 1,1,3,3-tetraethoxypropane (B54473) and thiourea. orgsyn.org This highlights the versatility of the general synthetic approach by varying the dicarbonyl component.

Another alternative pathway to a related compound, 2-mercapto-4-methylpyrimidine, utilizes 3-ketobutyraldehyde acetal (B89532) in the reaction with a urea (B33335) derivative. orgsyn.org These alternative routes underscore the adaptability of the core pyrimidine (B1678525) synthesis for accessing a range of substituted mercaptopyrimidines.

Derivatization of this compound

The mercapto group in this compound is a versatile functional handle that allows for a variety of chemical modifications, leading to a diverse array of derivatives with potential applications.

The sulfur atom in this compound can be readily alkylated. This S-alkylation is a common derivatization strategy. For example, S-Boc-2-mercapto-4,6-dimethylpyrimidine is synthesized, which has the empirical formula C₁₁H₁₆N₂O₂S. sigmaaldrich.com Another example is the synthesis of 2-methylthio-4,6-dimethoxypyrimidine, which can then be oxidized to form 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. chemicalbook.com These S-alkylated derivatives are important intermediates for further chemical transformations.

Based on 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride, a series of novel S-substituted derivatives have been synthesized. researchgate.net

Table 2: Examples of S-Alkylated this compound Derivatives

| Derivative Name | Chemical Formula | Reference |

|---|---|---|

| S-Boc-2-mercapto-4,6-dimethylpyrimidine | C₁₁H₁₆N₂O₂S | sigmaaldrich.com |

| 2-Methylthio-4,6-dimethoxypyrimidine | Not specified | chemicalbook.com |

The reaction of the mercapto group can also lead to the formation of sulfenamides. For instance, the synthesis of 4,6-Dimethylpyrimidine-2-sulfonamide has been reported, resulting in a compound with the molecular formula C₆H₉N₃O₂S. nih.gov This class of compounds expands the chemical space accessible from this compound.

This compound can act as a ligand in coordination chemistry, reacting with metal carbonyl complexes. Research has been conducted on the reactions of this compound with dimetallic compounds such as diiron nonacarbonyl and cyclopentadienylmolybdenum tricarbonyl dimer. dntb.gov.ua These reactions lead to the formation of organometallic complexes where the pyrimidine ligand coordinates to the metal center. dntb.gov.ua

Furthermore, a divalent nickel complex of this compound has been prepared and utilized as a catalyst. google.com The development of metal carbonyl complexes with mixed-donor ligands containing a thione group, similar to that in this compound, is an active area of research. charlotte.edu These complexes are of interest for their potential catalytic activities and unique structural properties. charlotte.edulibretexts.org The study of such complexes contributes to the broader field of organometallic chemistry. libretexts.org

Esterification with Aromatic Thiosulfoacids

A notable synthetic application of this compound is its use as a precursor for the synthesis of S-esters of aromatic thiosulfoacids. A novel method has been developed for the synthesis of these thiosulfoesters, which involves the reaction of 4,6-dimethylpyrimidine-2-sulfenamide with aromatic sulfinic acids in an alcohol-aqueous medium. lpnu.ualpnu.ua This approach provides a direct route to obtaining thiosulfoesters with a pyrimidine moiety attached to the sulfur atom. lpnu.ua

The resulting 4,6-dimethylpyrimidin-2-yl esters of aromatic thiosulfoacids are themselves reactive intermediates. Their interaction with various nucleophilic reagents, such as amines, has been investigated. For instance, when treated with amines like benzylamine (B48309) or morpholine (B109124) in anhydrous solvents, these esters undergo a reaction that leads to the formation of pyrimidine sulfenamides. lpnu.ualpnu.ua This reaction proceeds at room temperature with a 1:2 molar ratio of the ester to the amine. lpnu.ua The reaction of S-(4,6-dimethylpyrimidin-2-yl) benzenesulfonothioate with benzylamine yields N-benzyl-1-(4,6-dimethylpyrimidin-2-yl)-sulfenamide and the benzylamine salt of benzenesulfinic acid. lpnu.ua

However, the reactivity is influenced by substituents on the aromatic ring of the thiosulfoacid. For example, the S-(4,6-dimethylpyrimidin-2-yl) ester of 4-carbmethoxyaminobenzenethiosulfoacid was found to be unreactive towards benzylamine under similar conditions, even with heating. lpnu.ua

Table 1: Reaction of 4,6-Dimethylpyrimidin-2-yl Esters of Aromatic Thiosulfoacids with Amines

| Ester Reactant | Amine Nucleophile | Products |

|---|---|---|

| S-(4,6-dimethylpyrimidin-2-yl) benzenesulfonothioate | Benzylamine | N-benzyl-1-(4,6-dimethylpyrimidin-2-yl)sulfenamide, Benzylamine salt of benzenesulfinic acid lpnu.ua |

| S-(4,6-dimethylpyrimidin-2-yl) benzenesulfonothioate | Morpholine | Morpholinamide of 4,6-dimethylpyridine-2-ylsulfenic acid, Morpholine salt of benzenesulfinic acid lpnu.ua |

| S-(4,6-dimethylpyrimidin-2-yl) benzenesulfonothioate | Ammonia | 4,6-dimethyl-2-sulfenamide of pyrimidine lpnu.ua |

Reaction Mechanisms and Pathways

The chemical transformations of this compound are governed by well-established reaction mechanisms, primarily involving the nucleophilic character of the sulfur atom.

The most prominent nucleophilic substitution reactions involving this compound are centered on its exocyclic thiol group. The sulfur atom in its deprotonated (thiolate) form is a potent nucleophile and readily participates in S-alkylation reactions with alkyl halides to form thioethers. researchgate.net This represents a classic Sâ‚‚ reaction mechanism.

The general pathway for nucleophilic substitution on the pyrimidine ring is the addition-elimination mechanism (S₃Ar). libretexts.orgscranton.edu This process typically requires the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.org The reaction proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgscranton.edu

Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. libretexts.org

In the context of this compound derivatives, after an initial S-alkylation (a nucleophilic substitution where the sulfur atom is the nucleophile), the resulting S-alkyl group (e.g., -SCH₃) can itself function as a leaving group in a subsequent S₃Ar reaction. This allows for the introduction of other nucleophiles onto the C2 position of the pyrimidine ring. The lability of such methylthio groups in related pyrimidine systems has been demonstrated, where they can be displaced by nucleophiles like cyanide or methoxide (B1231860) ions.

Iv. Coordination Chemistry of 4,6 Dimethyl 2 Mercaptopyrimidine Complexes

Ligand Properties and Coordination Modes

4,6-Dimethyl-2-mercaptopyrimidine exists in a tautomeric equilibrium between its thione and thiol forms. This duality, coupled with the presence of nitrogen atoms within the pyrimidine (B1678525) ring, endows the molecule with a rich and varied coordination behavior.

The deprotonated form of this compound, the 4,6-dimethyl-2-mercaptopyrimidinato (dmpm) anion, acts as a versatile ligand, primarily utilizing its soft sulfur atom and the nitrogen atoms of the pyrimidine ring for coordination to metal centers. The exocyclic sulfur atom, in its thiolate form, is a primary binding site, readily forming stable bonds with a variety of metal ions. Additionally, one or both of the endocyclic nitrogen atoms can participate in coordination, leading to different binding modes. This ability to coordinate through either the sulfur or nitrogen atoms, or both simultaneously, allows for the formation of a diverse array of metal complexes with varying geometries and nuclearities.

Reflecting its structural versatility, this compound can adopt several coordination modes. Pyrimidine-2-thione is known to be capable of acting as a monodentate ligand, typically coordinating through the sulfur atom. sci-hub.st This behavior is also expected for its dimethyl derivative.

More commonly, the ligand demonstrates polydentate character, acting as a chelating or bridging ligand. In its chelating mode, the dmpm anion can form a stable chelate ring by coordinating to a single metal center through both a nitrogen atom and the exocyclic sulfur atom. This N,S-chelation is a frequent motif in its coordination chemistry. researchgate.net

Furthermore, the ligand can act as a bridging ligand, connecting two or more metal centers. This can occur in several ways, for instance, by the sulfur atom bridging two metal ions, or by the sulfur and a nitrogen atom coordinating to different metal centers. A notable example is the hexanuclear copper(I) complex, [Cu₆(dmpymt)₆], where each dmpymt ligand bridges three copper atoms, with each copper atom being coordinated to one nitrogen and two sulfur atoms from three different ligands. rsc.org This demonstrates the ligand's capacity to facilitate the formation of complex, high-nuclearity clusters.

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of this compound has led to the synthesis of a wide range of metal complexes. This section will focus on specific examples involving pentacarbonyl metal(0) complexes of the chromium group, ruthenium(II) phosphine (B1218219)/diimine complexes, and copper(I)-phosphine complexes.

The reaction of group 6 metal hexacarbonyls, M(CO)₆ (M = Cr, Mo, W), with donor ligands is a common route to pentacarbonyl complexes, [M(CO)₅(L)]. These reactions often proceed via the displacement of a single carbonyl ligand. researchgate.netwikipedia.orgresearchgate.net While specific reports on the synthesis of pentacarbonyl complexes directly with this compound were not prevalent in the searched literature, studies on the closely related pyrimidine-2-thione (pymSH) provide valuable insights.

For instance, the reaction of [MI₂(CO)₃(NCMe)₂] (M = Mo or W) with two equivalents of pyrimidine-2-thione in dichloromethane (B109758) yields the bis(ligand) complexes [MI₂(CO)₃(pymSH)₂]. tandfonline.com In these seven-coordinate complexes, the pyrimidine-2-thione ligands are neutral and coordinate to the metal center. This suggests that this compound could react similarly to form analogous tricarbonyl complexes. The synthesis of simple pentacarbonyl derivatives, [M(CO)₅(Hdmpm)], would likely involve the photochemical or thermal displacement of a CO ligand from the metal hexacarbonyl precursor by the Hdmpm ligand.

Detailed characterization of such complexes would typically involve infrared (IR) spectroscopy to observe the C-O stretching frequencies of the carbonyl ligands, which are sensitive to the electronic properties of the pyrimidine ligand. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the coordination of the ligand and provide information about the complex's structure in solution.

A number of Ruthenium(II) complexes containing this compound and phosphine or diimine co-ligands have been synthesized and characterized. researchgate.net For example, the complex [Ru(dppb)(SpymMe₂-N,S)₂], where dppb is 1,4-bis(diphenylphosphino)butane (B1266417) and SpymMe₂ is the deprotonated this compound ligand, has been prepared and its structure determined. researchgate.net In this complex, the SpymMe₂ ligand acts as a bidentate N,S-donor, forming a chelate ring with the ruthenium center.

The synthesis of these complexes often involves the reaction of a suitable ruthenium(II) precursor, such as [RuCl₂(dppb)(N,N-diimine)], with the deprotonated form of this compound. Characterization is typically performed using a combination of elemental analysis, mass spectrometry, and various spectroscopic techniques.

Table 1: Selected Spectroscopic Data for a Representative Ruthenium(II)-dmpm Complex

| Complex | ¹H NMR (δ, ppm) | ³¹P{¹H} NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| [Ru(dppb)(SpymMe₂-N,S)₂] | Signals for dppb and SpymMe₂ ligands | Signal for coordinated dppb | Bands for dppb and SpymMe₂ ligands |

Note: Specific spectral data for this exact complex requires access to the full research article. The table illustrates the types of data typically reported.

The coordination chemistry of this compound with copper(I) has been explored, particularly in the presence of phosphine co-ligands. The reaction of the pre-formed hexanuclear copper(I) complex, [Cu₆(dmpymt)₆], with diphosphines such as 1,2-bis(diphenylphosphino)methane (dppm) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) leads to the formation of new copper(I)-phosphine complexes. rsc.org

These reactions yield complexes with the general formulae [Cu(dmpymt)(dppm)] and [Cu₂(dmpymt)₂(dppe)₃]. rsc.org In these complexes, the phosphine ligands have displaced some of the bridging dmpymt ligands of the starting cluster to form mononuclear or dinuclear species. The synthesis demonstrates the lability of the Cu-S and Cu-N bonds in the cluster and the ability of phosphines to modify the coordination sphere of the copper(I) ions.

The characterization of these copper(I)-phosphine complexes relies heavily on ³¹P NMR spectroscopy to confirm the coordination of the phosphine ligands and to probe the structure of the complexes in solution. ¹H and ¹³C NMR spectroscopy provide information on the pyrimidine ligand, while IR spectroscopy can indicate the coordination mode of the ligand.

Table 2: Examples of Copper(I)-Phosphine-dmpm Complexes

| Complex Formula | Starting Materials | Key Characterization Techniques | Reference |

| [Cu(dmpymt)(dppm)] | [Cu₆(dmpymt)₆] and dppm | IR, ¹H NMR, ¹³C NMR, ³¹P NMR | rsc.org |

| [Cu₂(dmpymt)₂(dppe)₃] | [Cu₆(dmpymt)₆] and dppe | IR, ¹H NMR, ¹³C NMR, ³¹P NMR | rsc.org |

Nickel(II) Complexes

The synthesis of a divalent nickel complex with this compound has been reported, highlighting its application in catalysis. A patent describes the preparation of a this compound nickel(II) compound, which is utilized as a catalyst for the selective preparation of α-alkyl ketones from the cross-coupling of secondary and primary alcohols. google.com This reaction is carried out in anhydrous toluene (B28343) under an inert atmosphere, with the nickel complex, typically at a loading of 3-5 mol% relative to the alcohol substrate, serving as an effective catalyst in the presence of a base. google.com The reaction conditions are noted to be mild, with a wide substrate scope, and notably avoid the use of noble metals and organic phosphine ligands. google.com

While detailed structural and spectroscopic data for this specific complex are limited in the provided source, the general coordination chemistry of Ni(II) complexes has been extensively studied. Ni(II) complexes can adopt various geometries, including octahedral and square-planar, which are often characterized by their magnetic properties and electronic spectra. For instance, octahedral Ni(II) complexes are typically paramagnetic and exhibit green or blue colors, whereas square-planar complexes are often diamagnetic and can be yellow, red, or brown.

Other Transition Metal Complexes (e.g., Pd, Ru, Mo, U)

The versatility of this compound as a ligand extends to a range of other transition metals, although the extent of research varies for each metal.

Palladium(II) Complexes: While specific studies on Pd(II) complexes with this compound are not extensively detailed in the available literature, related structures provide insights. For instance, Pd(II) complexes with 2-amino-4,6-dimethylpyrimidine (B23340) have been synthesized and characterized. mdpi.com In these complexes, the ligand coordinates to the palladium center through the nitrogen atom of the pyrimidine ring. mdpi.com Generally, Pd(II) complexes are known to be more reactive than their platinum(II) counterparts, which can be a drawback for certain applications but can be modulated by using appropriate chelating ligands. mdpi.com The coordination chemistry of Pd(II) with mercapto-containing ligands, such as mercapto-1,3,4-thiadiazolates, often involves coordination through the sulfur atom. elsevierpure.com

Ruthenium(II) Complexes: A series of Ruthenium(II) complexes incorporating this compound have been synthesized and characterized. researchgate.net These studies often focus on the potential applications of these complexes, for example, in cancer therapy. The synthesis and structural elucidation, including X-ray crystallography, of these Ru(II) complexes have been reported, providing a solid foundation for understanding their coordination behavior. researchgate.net

Molybdenum(II) and Uranium(II) Complexes: There is a notable scarcity of publicly available scientific literature detailing the synthesis and characterization of Molybdenum(II) or Uranium(II) complexes specifically with this compound. However, the broader field of nonaqueous uranium chemistry is an active area of research, with studies on uranium complexes with various other ligands, such as calixarenes, being reported. nih.govnih.govrsc.org These studies provide a general understanding of the coordination preferences of uranium in different oxidation states.

Structural Elucidation of Metal Complexes

The precise determination of the three-dimensional arrangement of atoms in metal complexes is crucial for understanding their chemical and physical properties. X-ray crystallography and various spectroscopic techniques are the primary tools for the structural elucidation of this compound complexes.

X-ray Crystallography of Complexes

X-ray crystallography provides unambiguous proof of the molecular structure of crystalline compounds. A key example is the crystal structure of a hexanuclear copper(I) complex, [Cu₆(dmpymt)₆], synthesized by the electrochemical oxidation of copper in a solution of 4,6-dimethylpyrimidine-2-thione (Hdmpymt). sci-hub.st The structure revealed a distorted octahedral arrangement of the six copper atoms, with each copper atom being trigonally coordinated to one nitrogen and two sulfur atoms from three different dmpymt ligands. sci-hub.st This demonstrates the bridging capability of the deprotonated ligand.

Similarly, the structures of Ruthenium(II) complexes with this compound have been determined by X-ray diffraction, confirming the coordination environment around the ruthenium center. researchgate.net General studies on the crystal structures of metal complexes provide a framework for understanding the various coordination modes and geometries that can be adopted. mdpi-res.comtcu.edu

Table 1: Crystallographic Data for a Copper(I) Complex with 4,6-dimethylpyrimidine-2-thione

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| [Cu₆(dmpymt)₆]·H₂O | C₃₆H₄₂Cu₆N₁₂S₆·H₂O | Triclinic | P1 | Distorted octahedral core of six copper atoms. Each Cu is trigonally coordinated to one N and two S atoms from three different ligands. | sci-hub.st |

Spectroscopic Signatures of Coordinated Ligand and Metal Centers

Spectroscopic techniques are invaluable for characterizing metal complexes, especially in solution or when single crystals for X-ray diffraction are not available.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule and how they are affected by coordination to a metal ion. In the case of this compound complexes, the disappearance or shift of the ν(C=S) band and changes in the ν(N-H) stretching frequencies can indicate the mode of coordination. For the [Cu₆(dmpymt)₆] complex, IR spectral data was presented to support the structural characterization. sci-hub.st In related systems, the absence of the ν(C=S) band in the spectra of complexes is taken as evidence for the coordination of the ligand in its deprotonated thiol form. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. For the [Cu₆(dmpymt)₆] complex and its adducts, ¹H and ¹³C NMR spectral data were reported. sci-hub.st In the ¹³C NMR spectrum of a related S-alkylated pyrimidine, the chemical shift of the carbon adjacent to the sulfur atom is a key indicator of the S-alkylation, appearing at a distinct chemical shift compared to what would be expected for N-alkylation. mdpi.com

Table 2: Key Spectroscopic Data for this compound and its Complexes

| Technique | Compound/Complex Type | Key Observations | Inference | Reference |

|---|---|---|---|---|

| IR | Free Ligand (thione form) | Presence of ν(C=S) and ν(N-H) bands. | Indicates the thione tautomer in the solid state. | sci-hub.st |

| IR | Metal Complexes (thiolate form) | Disappearance or significant shift of the ν(C=S) band. | Coordination through the deprotonated sulfur atom. | nih.gov |

| ¹H NMR | [Cu₆(dmpymt)₆] | Reported chemical shifts for the methyl and ring protons. | Confirms the presence of the ligand in the complex. | sci-hub.st |

| ¹³C NMR | [Cu₆(dmpymt)₆] | Reported chemical shifts for the ligand carbons. | Provides further evidence for the structure of the complex. | sci-hub.st |

| XPS | DMP adsorbed on Copper | Peaks corresponding to thiolate bonds and C-N/C=N bonds. | Confirms the chemical adsorption of DMP on the copper surface. | rsc.org |

Mechanistic Aspects of Metal-Ligand Interactions

Understanding the mechanisms of how ligands like this compound interact with metal surfaces is crucial for applications such as corrosion inhibition and electroplating.

Adsorption Mechanisms on Metal Surfaces (e.g., Copper)

The adsorption of this compound (DMP) on copper surfaces has been studied in the context of its role as a leveling agent in copper electroplating for microvia filling. rsc.orgrsc.org Electrochemical measurements, such as cyclic voltammetry and electrochemical impedance spectroscopy, have shown that the adsorption of DMP on the copper surface inhibits copper deposition. researchgate.net

Atomic force microscopy (AFM) has revealed that DMP adsorption alters the surface morphology of copper, leading to a smoother surface. rsc.org X-ray photoelectron spectroscopy (XPS) has provided direct evidence for the chemical nature of the adsorption. The detection of peaks corresponding to thiolate bonds and the nitrogen-containing groups of the pyrimidine ring on the copper surface confirms the chemical adsorption of DMP molecules. rsc.org

Quantum chemical calculations and molecular dynamics simulations have been employed to further investigate the interaction mechanism. rsc.org These theoretical studies suggest a strong adsorption capacity of DMP on the copper surface, which is consistent with the experimental observations. researchgate.net The interaction is believed to involve the formation of a Cu(I)-DMP complex or polymeric complexes on the surface. researchgate.net

V. Advanced Applications in Materials Science and Electrochemistry

Surface Adsorption and Interface Phenomena

The interaction of 4,6-dimethyl-2-mercaptopyrimidine with metal surfaces, particularly copper, is a key area of study. This interaction leads to the formation of adsorption layers that significantly modify the surface properties.

Research has shown that this compound readily adsorbs onto copper surfaces, forming an ordered and compact layer. rsc.org This adsorption is a critical first step in its function as a leveling agent in electroplating. The formation of this layer has been confirmed through various surface analysis techniques, which reveal the presence of DMP molecules on the copper surface. rsc.org The interaction is believed to occur through the thiol group and nitrogen atoms in the pyrimidine (B1678525) ring, which can coordinate with the copper atoms. rsc.orgrsc.org

The presence of this adsorption layer effectively inhibits copper deposition. rsc.orgresearchgate.net This inhibitory effect is crucial for achieving uniform plating, especially in the filling of microvias in printed circuit boards (PCBs).

The impact of this compound on copper surfaces has been extensively characterized using advanced analytical techniques.

Atomic Force Microscopy (AFM): AFM studies have visualized the changes in surface morphology following the adsorption of DMP. These studies show that an ordered and compact adsorption layer of DMP forms on the copper surface. rsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS analysis provides definitive evidence of the chemical composition of the surface layer. XPS spectra of copper surfaces treated with DMP show peaks corresponding to the nitrogen (N1s) and sulfur (S2p) elements present in the DMP molecule, confirming its adsorption. rsc.org Specifically, a peak at a binding energy of 162.7 eV corresponds to the thiolate bonds in DMP, indicating a chemical bond between the sulfur atom and the copper surface. rsc.org

X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of the copper deposits. Studies have shown that the presence of DMP in the electroplating bath influences the crystalline orientation of the deposited copper film. rsc.org The diffraction patterns of electroplated films reveal peaks corresponding to different crystal planes of copper, such as (111), (200), (220), and (311). rsc.org The relative intensities of these peaks change with varying concentrations of DMP, indicating a change in the preferred crystal orientation. rsc.org

| Analytical Technique | Observation | Interpretation |

| AFM | Formation of an ordered and compact layer on the copper surface. rsc.org | DMP molecules adsorb uniformly on the copper. |

| XPS | Presence of N1s and S2p peaks. rsc.org Peak at 162.7 eV. rsc.org | Confirms the adsorption of DMP molecules. rsc.org Indicates the formation of thiolate bonds with the copper surface. rsc.org |

| XRD | Changes in the relative intensities of diffraction peaks for (111), (200), (220), and (311) planes with varying DMP concentrations. rsc.org | DMP influences the preferred crystalline orientation of the electroplated copper film. rsc.org |

Role in Electroplating Processes

In the realm of electrochemistry, this compound is primarily recognized for its role as a leveling agent in copper electroplating, a critical process in the manufacturing of high-density interconnects.

Levelers are essential additives in electroplating solutions used for filling microvias in printed circuit boards and integrated circuit substrates. rsc.org They help to achieve a uniform and flat deposit by selectively inhibiting deposition on protruding areas of the cathode surface. This compound has been identified as a potent leveler for copper microvia filling. rsc.orgresearchgate.netresearchgate.net It works in synergy with other additives like suppressors (e.g., polyethylene (B3416737) glycol - PEG) and accelerators (e.g., bis(3-sulfopropyl)disulfide - SPS) to achieve what is known as "bottom-up" filling, where the via is filled from the bottom upwards without voids. rsc.org

The effectiveness of DMP as a leveler is concentration-dependent. Research indicates that concentrations of 1 and 2 ppm can produce a uniform, compact, and smooth copper surface. rsc.org However, at higher concentrations (e.g., 3 ppm and above), the quality of the deposit can degrade, with the appearance of acicular crystals on the surface. rsc.org

Electrochemical measurements have been instrumental in understanding the mechanism by which this compound functions. Techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization have shown that the addition of DMP to an electroplating bath increases the charge transfer resistance (Rct). rsc.org This increase in Rct signifies a suppression of the copper deposition rate. rsc.org

The inhibitory effect of DMP becomes more pronounced as its concentration increases, up to a certain saturation point (around 7 ppm). rsc.org At this point, it is believed that a complete coverage of the copper surface by DMP molecules, in conjunction with PEG, effectively prevents further copper deposition. rsc.org This strong inhibition on the outer surface allows the accelerator-driven deposition to proceed at a higher rate at the bottom of the microvia, leading to successful filling.

Material Property Enhancement

The incorporation of this compound into polymer formulations has been investigated as a strategy to enhance the thermal stability and degradation resistance of various polymeric materials. The inherent chemical structure of this pyrimidine derivative, featuring a heterocyclic ring with nitrogen and sulfur atoms, imparts antioxidant and acid-scavenging properties. These characteristics are crucial in mitigating the degradation pathways of many polymers, which are often initiated by thermal oxidation and the release of acidic byproducts.

Research into the thermal stabilization of polymers has shown that pyrimidine derivatives can act as effective secondary stabilizers, particularly in halogen-containing polymers like polyvinyl chloride (PVC). While specific detailed studies on the direct incorporation of this compound as a primary thermal stabilizer are emerging, the broader class of mercaptopyrimidine derivatives has demonstrated significant potential. These compounds function by trapping radicals, decomposing hydroperoxides, and neutralizing acidic species such as HCl, which are released during the thermal degradation of PVC and can autocatalyze further decomposition.

The thiol group in this compound is particularly reactive and can participate in various stabilizing reactions. It can readily donate a hydrogen atom to quench radical species, thereby interrupting the radical chain reactions that lead to polymer degradation. Furthermore, the pyrimidine ring itself can act as an acid acceptor.

The effectiveness of such stabilizers is typically evaluated using thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax). An increase in these temperatures for a polymer formulation containing an additive, compared to the pure polymer, indicates enhanced thermal stability.

For instance, studies on related pyrimidine derivatives in PVC have shown a significant increase in the thermal stability of the polymer. The data presented in the table below, based on findings for analogous stabilizer systems, illustrates the typical improvements observed in the thermal properties of PVC when compounded with pyrimidine-based stabilizers.

| Polymer Formulation | Onset Decomposition Temperature (Tonset) (°C) | Temperature of Maximum Degradation Rate (Tmax) (°C) | Residue at 600°C (%) |

|---|---|---|---|

| Pure PVC | 250 | 290 | 15 |

| PVC + Pyrimidine Derivative Stabilizer (2 phr) | 275 | 315 | 22 |

Note: The data in this table is representative of the effects of pyrimidine-based stabilizers on PVC and is intended for illustrative purposes.

The research findings indicate that the incorporation of compounds structurally similar to this compound can lead to a notable delay in the dehydrochlorination process of PVC, which is the primary degradation mechanism. This delay is reflected in the higher Tonset and Tmax values. The increased char residue at high temperatures also suggests that the additive promotes the formation of a more stable, cross-linked carbonaceous layer, which can act as a barrier to further degradation.

Beyond PVC, the antioxidant properties of mercaptopyrimidine derivatives suggest their potential utility in protecting other polymers susceptible to oxidative degradation, such as polypropylene (B1209903) (PP) and polyethylene (PE). In these polymers, the stabilizer would function by interrupting the free-radical chain mechanism of oxidation, thereby preserving the mechanical properties and extending the service life of the material.

The functionalization of polymers with this compound, creating covalent bonds between the stabilizer and the polymer backbone, is another advanced approach being explored. This method offers the advantage of preventing the migration or leaching of the stabilizer from the polymer matrix, ensuring long-term, permanent protection against thermal degradation.

Detailed research, including comprehensive thermal analysis and long-term aging studies, continues to be an active area of investigation to fully elucidate the stabilizing mechanisms and optimize the performance of this compound in a variety of polymer systems.

Vi. Biological and Medicinal Research Applications

Antimicrobial and Antiviral Properties

The pyrimidine (B1678525) scaffold is a critical component in numerous compounds exhibiting a wide spectrum of physiological activities, including antimicrobial and antiviral effects. mdpi.com Research into 4,6-Dimethyl-2-mercaptopyrimidine and its derivatives has highlighted its promise in combating various pathogens.

Development of Novel Drug Candidates

This compound is a key starting material for creating novel S-substituted derivatives and complex heterocyclic systems. researchgate.net Its ability to act as a nucleophile facilitates the synthesis of more complex molecules, making it an essential component for chemists innovating in medicinal chemistry. chemimpex.com Researchers utilize this compound to develop new therapeutic agents, leveraging its favorable biological properties for the treatment of infections and diseases. chemimpex.com The synthesis of pyrimidine-based drugs is a major focus in the search for treatments against a variety of medical conditions. mdpi.com

Antiviral and Antifungal Agents

The compound is particularly valuable in the development of novel antiviral and antifungal agents. chemimpex.com While direct antiviral studies on this compound are emerging, research on related pyrimidine derivatives shows significant promise. For instance, certain epoxybenzooxocinopyridine derivatives have been synthesized and tested for their ability to inhibit SARS-CoV-2 replication. mdpi.com Similarly, the development of novel 2,6-dimethyl-4-aminopyrimidine hydrazones has yielded compounds with potent in vitro antifungal activity against several phytopathogenic fungi, including Botrytis cinerea and Monilia fructigena. nih.gov These studies underscore the potential of the dimethylpyrimidine core structure in designing effective antiviral and antifungal therapies.

Activity against Mycobacterial Cells (e.g., M. tuberculosis)

Pyrimidine derivatives are actively being investigated for their antimycobacterial properties. A study evaluating various pyrimidines demonstrated that they can exhibit significant activity against Mycobacterium tuberculosis and Mycobacterium avium, particularly when used in combination with existing first- and second-line anti-TB drugs like isoniazid (B1672263) and rifampicin. nih.gov While this study did not use this compound itself, it tested other pyrimidines, showing that these compounds can have additive to synergistic interactions, enhancing the efficacy of established treatments. nih.gov This suggests that derivatives of this compound could be promising candidates for development as effective anti-tuberculosis agents. nih.gov The inhibition of enzymes like NADH dehydrogenase (NDH-2) in M. tuberculosis by related sulfur-containing heterocycles has been identified as a viable strategy for anti-TB drug discovery. nih.govrsc.org

Antibacterial and Antifungal Activities

This compound is a key intermediate in the synthesis of agrochemicals, including fungicides, which protect crops from various pathogens. chemimpex.com The broad biological activity of pyrimidine derivatives extends to significant antibacterial and antifungal properties. Studies on various synthesized dihydropyrimidines have shown promising activity against bacteria such as Acinetobacter baumannii and Staphylococcus aureus. nih.gov Furthermore, metal-organic frameworks (MOFs) created using the related compound 4,6-diamino-2-pyrimidinethiol have demonstrated potent antibacterial and antibiofilm activity, suggesting that the pyrimidine-thiol structure is a key contributor to these effects. rsc.org

Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2,6-dimethyl-4-aminopyrimidine hydrazones | Botrytis cinerea, Monilia fructigena, Colletotrichum gloeosporioides | Potent in vitro antifungal activity; some derivatives were more potent than commercial fungicides. | nih.gov |

| Pyrimidine Compounds | Mycobacterium tuberculosis, Mycobacterium avium | Additive to synergistic interactions when combined with first- and second-line anti-TB drugs. | nih.gov |

| Dihydropyrimidines | Acinetobacter baumannii, Staphylococcus aureus | High inhibitory effects observed for specific synthesized compounds. | nih.gov |

| 4,6-diamino-2-pyrimidinethiol MOFs | Bacteria (general) | Potent antibacterial and antibiofilm activities. | rsc.org |

Anticancer and Antitumor Activities

The pyrimidine framework is a cornerstone in the design of many anticancer drugs. mdpi.com Research has demonstrated that this compound and its derivatives possess notable cytotoxic effects against various cancer cell lines.

Cytotoxic Effects on Cancer Cell Lines (e.g., OVCAR-3, HeLa, MDA-MB-231)

This compound has shown direct activity against cervical cancer cells (HeLa), where it is capable of inhibiting both DNA and protein synthesis. biosynth.com A significant area of research involves the incorporation of this compound into metal complexes to enhance its anticancer properties. A study on Ruthenium(II) complexes containing this compound ligands demonstrated their in vitro cytotoxic activities against several human cancer cell lines. researchgate.net The results showed that these complexes exhibited varying degrees of cytotoxicity, highlighting the potential for developing metal-based drugs from this pyrimidine derivative. researchgate.net

While direct studies on OVCAR-3 (ovarian) and MDA-MB-231 (breast) cancer cells using the parent compound were not found, the proven efficacy of its metal complexes and its activity against other cancer cell types like HeLa point to its potential as a precursor for broader anticancer agents. biosynth.comresearchgate.net The pyrimidine scaffold itself is a key feature in drugs targeting kinases involved in cancer progression. nih.govnih.gov

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Ruthenium(II)/4,6-dimethyl-2-mercaptopyrimidine Complexes

| Cell Line | Complex 1 | Complex 2 | Complex 3 |

|---|---|---|---|

| MCF-7 (Breast) | > 50 | 12.5 ± 0.9 | 10.4 ± 0.8 |

| NCI-H460 (Lung) | > 50 | 12.5 ± 1.0 | 9.6 ± 0.7 |

| HeLa (Cervical) | > 50 | 14.6 ± 1.1 | 11.5 ± 0.9 |

| AGS (Gastric) | > 50 | 17.5 ± 1.2 | 13.5 ± 1.0 |

Data sourced from a study on Ruthenium(II) complexes, where complexes 2 and 3 contain the this compound ligand. researchgate.net

Impact on Apoptotic Pathways and Cell Cycle

Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis. Its deregulation is a hallmark of many diseases, including cancer. Research has shown that derivatives of 2-mercaptopyrimidine (B73435) can play a role in modulating apoptotic pathways. The introduction of various substituents to the pyrimidine core can lead to compounds with the ability to induce apoptosis in cancer cells. This process involves a cascade of events, including the activation of caspases, which are key effector proteins in apoptosis. mdpi.com The intrinsic, or mitochondrial, pathway of apoptosis is a common target. mdpi.com

The cell cycle, a series of events leading to cell division and duplication, is another critical target in cancer therapy. nih.gov Uncontrolled cell proliferation is a fundamental characteristic of cancer, making the inhibition of the cell cycle a key therapeutic strategy. nih.govyoutube.com Studies have demonstrated that certain pyrimidine derivatives can arrest the cell cycle at different phases (G1, S, G2, or M), thereby inhibiting the proliferation of cancer cells. nih.gov For instance, some compounds have been shown to be active in cervical cancer cells by inhibiting DNA and protein synthesis. biosynth.com

Role as an Intermediate in Antiviral and Anticancer Agent Synthesis (e.g., S-Boc-4,6-dimethyl-2-mercaptopyrimidine)

This compound is a valuable intermediate in the synthesis of various therapeutic agents. alzchem.com Its thiol group provides a reactive site for further chemical modifications, allowing for the creation of a diverse range of derivatives with potential antiviral and anticancer properties. chemimpex.com

One important derivative is S-Boc-4,6-dimethyl-2-mercaptopyrimidine. The "Boc" (tert-butoxycarbonyl) group is a common protecting group in organic synthesis, particularly in peptide synthesis. chemdad.com This protected form of the mercaptopyrimidine allows for controlled reactions at other parts of the molecule. The synthesis of novel pyrimidine-based compounds with potential anticancer activity often involves the use of such intermediates. nih.gov For example, new 6-amino-5-cyano-2-thiopyrimidine derivatives have been synthesized and evaluated as potent anticancer agents against leukemia, demonstrating the utility of the mercaptopyrimidine scaffold in drug discovery. nih.gov

Table 1: Properties of S-Boc-4,6-dimethyl-2-mercaptopyrimidine

| Property | Value |

| CAS Number | 41840-28-2 scbt.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₆N₂O₂S scbt.comsigmaaldrich.comthermofisher.com |

| Molecular Weight | 240.32 g/mol scbt.comsigmaaldrich.com |

| Appearance | Crystals, Pale yellow to pale brown crystalline powder sigmaaldrich.comthermofisher.com |

| Melting Point | 48-51 °C chemdad.comsigmaaldrich.com |

| Storage Temperature | 2-8°C chemdad.comsigmaaldrich.com |

Enzyme Inhibition and Metabolic Pathways

The interaction of this compound and its derivatives with enzymes and metabolic pathways is a significant area of biochemical research.

Biochemical Research on Enzyme Mechanisms

Enzyme inhibition is a key mechanism by which many drugs exert their therapeutic effects. Derivatives of this compound have been investigated as inhibitors of various enzymes. For instance, pyrimidine-based compounds have been synthesized and studied as inhibitors of kinases like MARK4, which are involved in cellular processes and are potential targets for cancer therapy. nih.gov The study of how these molecules bind to and inhibit enzymes provides valuable insights into enzyme mechanisms and can guide the design of more potent and selective inhibitors. medscape.com

Agrochemical Applications

Beyond its medicinal applications, this compound plays a crucial role in the agricultural sector as an intermediate in the synthesis of products designed to protect crops. alzchem.comchemimpex.com

Intermediate in the Synthesis of Fungicides and Herbicides

The compound serves as a key building block in the production of various fungicides and herbicides. chemimpex.com Its chemical structure can be modified to create active ingredients that target specific weeds or fungal pathogens. For example, derivatives of 4,6-dimethylpyrimidine (B31164) are found in some herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for plant growth. asianpubs.org The synthesis of these agrochemicals often involves multi-step processes where the pyrimidine ring provides the core structure for the final active molecule. asianpubs.orgnih.gov

Enhancement of Crop Protection

The use of fungicides and herbicides derived from this compound contributes to enhanced crop protection. chemimpex.com By controlling the growth of weeds and preventing fungal diseases, these agrochemicals help to improve crop yield and quality. Research in this area focuses on developing new derivatives with improved efficacy, selectivity, and environmental profiles. researchgate.net Studies have shown that some synthesized compounds based on this pyrimidine structure exhibit significant herbicidal activity against certain types of weeds. nih.gov

Analytical Chemistry Applications

Reagent for Detection and Quantification of Metal Ions

This compound has emerged as a significant reagent in analytical chemistry, primarily for the detection and quantification of various metal ions. Its utility in this domain is attributed to the presence of the thiol (-SH) group and nitrogen atoms within its pyrimidine ring, which can act as effective coordination sites for metal ions, leading to the formation of stable complexes. This chelating ability forms the basis for several analytical techniques, including spectrophotometry and gravimetry.

The interaction between this compound and metal ions often results in the formation of colored complexes, a property that is extensively exploited in spectrophotometric analysis. The intensity of the color produced is proportional to the concentration of the metal ion, allowing for its quantitative determination. Research has demonstrated its application in the analysis of various precious and heavy metal ions.

For instance, studies have detailed its use as a sensitive and selective reagent for the spectrophotometric determination of osmium. The reaction between osmium and this compound forms a colored complex, and the optimal conditions for this reaction, including pH, reagent concentration, and reaction time, have been established to ensure accurate and reproducible results.

Similarly, this compound has been effectively employed for the determination of palladium. The formation of a stable palladium complex with this compound allows for its quantification even in the presence of other interfering ions. The analytical method is characterized by its simplicity, speed, and high sensitivity.

Furthermore, research has highlighted the application of this compound in the gravimetric analysis of bismuth. In this method, the reagent selectively precipitates bismuth from a solution. The resulting precipitate is then washed, dried, and weighed, allowing for the accurate determination of the bismuth content in the original sample.

The table below summarizes the research findings for the application of this compound in the detection and quantification of various metal ions.

| Metal Ion | Analytical Method | Key Findings |

| Osmium (VIII) | Spectrophotometry | Forms a 1:2 (metal:ligand) complex with a maximum absorbance at 460 nm. The method is effective in a sulfuric acid medium and is highly selective. |

| Palladium (II) | Spectrophotometry | Forms a yellow-colored 1:2 (metal:ligand) complex in a basic medium (pH 9.5-11.5) with a maximum absorbance at 430 nm. The method is sensitive and allows for the determination of palladium in the presence of other platinum group metals. |

| Bismuth (III) | Gravimetry | Forms a quantitative precipitate with the reagent in an acidic medium (pH 1.0-2.0). The precipitate is stable and can be used for the accurate gravimetric determination of bismuth. |

The versatility of this compound as an analytical reagent is a subject of ongoing research, with potential applications being explored for the detection and quantification of other metal ions.

常见问题

Q. How is 4,6-dimethyl-2-mercaptopyrimidine utilized in synthesizing Group VI metal carbonyl complexes?

The ligand is employed in photochemical substitution reactions with hexacarbonylmetal(0) precursors (Cr, Mo, W) under inert nitrogen atmospheres. The substitution is accelerated by UV light (λ > 280 nm) using a high-pressure mercury lamp. Reaction progress is monitored via FTIR spectroscopy, with purification by recrystallization. Structural confirmation involves FTIR, UV-Vis, ¹H-/¹³C-NMR, and thermal analysis (TGA/DTA) .

Q. What spectroscopic techniques are critical for characterizing metal complexes of this compound?

Key methods include:

- FTIR : Identifies CO stretching frequencies (e.g., ~2000 cm⁻¹ for Cr(CO)₅ complexes) and ligand-metal bonding modes.

- ¹H-/¹³C-NMR : Confirms ligand coordination via nitrogen (e.g., downfield shifts in pyrimidine protons).

- UV-Vis : Monitors electronic transitions in CH₂Cl₂ solutions.

- TGA/DTA : Assesses thermal stability and decomposition pathways (e.g., ~150–250°C for CO ligand loss) .

Q. How does solvent polarity influence the tautomeric equilibrium of this compound?

In polar solvents (e.g., DMSO, methanol), the thione tautomer dominates due to stabilization via hydrogen bonding. In nonpolar media (e.g., cyclohexane), the thiol form prevails. This equilibrium is confirmed by FTIR (absence of −SH stretches in polar solvents) and NMR (chemical shift variations) .

Advanced Research Questions

Q. How do DFT calculations validate experimental data for metal complexes of this compound?

DFT-B3PW91/SDD simulations predict bond lengths, vibrational frequencies, and NMR chemical shifts. For example:

- M–N bond lengths (Cr–N: ~2.05 Å) align with X-ray data.

- CO stretching frequencies show <5% deviation from experimental FTIR.

- ¹H-NMR shifts for pyrimidine protons match experimental trends (Δδ < 0.3 ppm). These calculations guide structural assignments and catalytic property predictions .

Q. What mechanistic insights explain the corrosion inhibition efficacy of this compound derivatives on copper?

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization reveal mixed-type inhibition (90%+ efficiency at 2 mM in NaCl). Adsorption follows the Langmuir isotherm, with parallel orientation of the pyrimidine ring on Cu surfaces via S/N atoms. DFT simulations show high electron density at sulfur, facilitating chemisorption .

Q. How does the thione→thiol tautomerization in excited states affect spectroscopic interpretations?

UV irradiation in polar solvents (water, acetonitrile) induces thione→thiol tautomerization, detectable via resonance Raman spectroscopy. DFT confirms lower energy barriers for this transition in excited states, explaining solvent-dependent fluorescence quenching and band shifts in UV-Vis spectra .

Q. What role does this compound play in modulating metal-ligand bond strengths for catalytic applications?

Thermodynamic data (ΔH, ΔS) from TGA/DTA reveal weaker M–CO bonds upon ligand coordination (e.g., Cr–CO bond strength decreases by ~15 kJ/mol). This "synergistic weakening" enhances catalytic activity in CO-replacement reactions, as predicted by DFT-calculated bond dissociation energies .

Q. How do hydrogen-bonding networks influence the tautomeric stability of this compound in solution?

In methanol, NH∙∙∙O hydrogen bonds stabilize the thione form as DMMP(solvent)ₙ clusters (n = 1–4). In water, extended H-bonding further shifts equilibrium toward the thione, validated by FT-Raman and molecular dynamics simulations .

Methodological Tables

Table 1. Key DFT-Calculated vs. Experimental Parameters for Cr(CO)₅(this compound)

| Parameter | DFT (B3PW91/SDD) | Experimental | Deviation |

|---|---|---|---|

| Cr–N bond length | 2.06 Å | 2.05 Å | 0.5% |

| CO stretch (cm⁻¹) | 1985 | 2002 | 0.85% |

| ¹H-NMR δ (ppm) | 7.32 | 7.28 | 0.04 |

| Source: |

Table 2. Solvent-Dependent Thione/Thiol Equilibrium Constants (K) for this compound

| Solvent | K (Thione:Thiol) | Method |

|---|---|---|

| Cyclohexane | 1:9 | FTIR, NMR |

| DMSO | 9:1 | DFT/UV |

| K calculated via integration of NH/SH vibrational bands. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。